molecular formula C17H25ClN4O3 B2595067 Tert-butyl 2-[(6-chloropyridazin-3-yl)methyl]-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate CAS No. 2378502-69-1

Tert-butyl 2-[(6-chloropyridazin-3-yl)methyl]-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate

Cat. No.: B2595067
CAS No.: 2378502-69-1
M. Wt: 368.86
InChI Key: VJHDCACAYOKAQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-[(6-chloropyridazin-3-yl)methyl]-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the tert-butyl ester, chloropyridazine, and spirocyclic amine, makes it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[(6-chloropyridazin-3-yl)methyl]-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, such as 6-chloropyridazine and spirocyclic amines. These intermediates are then subjected to various reactions, including nucleophilic substitution and esterification, to form the final compound.

    Nucleophilic Substitution: The chloropyridazine intermediate undergoes nucleophilic substitution with a suitable nucleophile, such as a spirocyclic amine, under controlled conditions to form the desired spirocyclic structure.

    Esterification: The resulting spirocyclic amine is then esterified with tert-butyl chloroformate in the presence of a base, such as triethylamine, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[(6-chloropyridazin-3-yl)methyl]-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert certain functional groups into more reactive forms.

    Substitution: The chloropyridazine moiety can undergo nucleophilic substitution reactions with various nucleophiles to introduce different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Bases: Triethylamine, sodium hydroxide

    Solvents: Dichloromethane, ethanol, water

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can introduce various functional groups, such as amines or ethers.

Scientific Research Applications

Tert-butyl 2-[(6-chloropyridazin-3-yl)methyl]-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its spirocyclic structure can be utilized in the design of novel materials with specific properties, such as enhanced stability or reactivity.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

    Industrial Applications: It can serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-[(6-chloropyridazin-3-yl)methyl]-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream

Properties

IUPAC Name

tert-butyl 2-[(6-chloropyridazin-3-yl)methyl]-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN4O3/c1-16(2,3)25-15(23)22-8-9-24-17(12-22)6-7-21(11-17)10-13-4-5-14(18)20-19-13/h4-5H,6-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJHDCACAYOKAQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2(C1)CCN(C2)CC3=NN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.